molecular formula C7H8ClN3O B13125665 6-Chloro-4-methylnicotinohydrazide

6-Chloro-4-methylnicotinohydrazide

Cat. No.: B13125665
M. Wt: 185.61 g/mol
InChI Key: HSMAVJLXTUCWAX-UHFFFAOYSA-N
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Description

6-Chloro-4-methylnicotinohydrazide is a chemical compound that belongs to the class of nicotinohydrazides It is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 4th position on the nicotinohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methylnicotinohydrazide typically involves the reaction of 6-chloronicotinic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methylnicotinohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted nicotinohydrazides.

Scientific Research Applications

6-Chloro-4-methylnicotinohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-methylnicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-methylnicotinohydrazide monohydrate: A similar compound with an additional water molecule.

    4-Chloro-o-toluidine: Another compound with a chlorine atom and a methyl group on an aromatic ring.

Uniqueness

This compound is unique due to its specific substitution pattern on the nicotinohydrazide backbone. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

6-chloro-4-methylpyridine-3-carbohydrazide

InChI

InChI=1S/C7H8ClN3O/c1-4-2-6(8)10-3-5(4)7(12)11-9/h2-3H,9H2,1H3,(H,11,12)

InChI Key

HSMAVJLXTUCWAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)NN)Cl

Origin of Product

United States

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